

# An In-depth Technical Guide to 4-Amino-4'-cyanobiphenyl

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 4-Amino-4'-cyanobiphenyl

Cat. No.: B1266506

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

**Core Content:** This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of **4-Amino-4'-cyanobiphenyl**, a key intermediate in materials science and organic synthesis.

## Core Properties and Identification

**4-Amino-4'-cyanobiphenyl**, also known as 4'-Aminobiphenyl-4-carbonitrile, is a bifunctional organic compound featuring both an amine (-NH<sub>2</sub>) and a nitrile (-CN) group attached to a biphenyl backbone. These functional groups make it a versatile building block for the synthesis of more complex molecules, particularly in the field of liquid crystals and functional dyes.

## Physicochemical Data

The quantitative properties of **4-Amino-4'-cyanobiphenyl** are summarized below for quick reference.

| Property          | Value                                          | Source |
|-------------------|------------------------------------------------|--------|
| Molecular Formula | C <sub>13</sub> H <sub>10</sub> N <sub>2</sub> |        |
| Molecular Weight  | 194.24 g/mol                                   |        |
| CAS Number        | 4854-84-6                                      |        |
| Appearance        | White to Amber solid/powder                    |        |
| Melting Point     | 182.0 to 185.0 °C                              |        |
| Purity            | >95.0% (GC)                                    |        |
| Solubility        | Insoluble in water                             |        |

## Synthesis and Experimental Protocols

The synthesis of unsymmetrical biphenyl derivatives like **4-Amino-4'-cyanobiphenyl** is most effectively achieved through modern cross-coupling reactions. The Suzuki-Miyaura cross-coupling is a widely used and robust method for this purpose, offering high yields and tolerance to various functional groups.[\[1\]](#)[\[2\]](#)

## Representative Synthesis: Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the synthesis of **4-Amino-4'-cyanobiphenyl** by coupling an amino-substituted boronic acid with a cyano-substituted aryl halide, catalyzed by a palladium complex.[\[1\]](#)[\[2\]](#)

Reaction Principle: (4-Aminophenyl)boronic acid + 4-Bromobenzonitrile --(Pd Catalyst, Base)--> **4-Amino-4'-cyanobiphenyl**

Experimental Protocol:

- Reactor Setup: To a three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add (4-aminophenyl)boronic acid (1.0 eq), 4-bromobenzonitrile (1.0 eq), and a palladium catalyst such as Pd(PPh<sub>3</sub>)<sub>4</sub> (0.02-0.05 eq).

- Solvent and Base Addition: Add a suitable solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v). Add an inorganic base, such as potassium carbonate ( $K_2CO_3$ ) or sodium carbonate ( $Na_2CO_3$ ) (2.0-3.0 eq).
- Reaction Execution: Purge the flask with nitrogen for 15-20 minutes to create an inert atmosphere. Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.
- Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC) until the starting materials are consumed (typically 4-12 hours).
- Workup and Isolation: After cooling to room temperature, separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) two to three times. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate ( $Na_2SO_4$ ).
- Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane mixture) to yield the pure **4-Amino-4'-cyanobiphenyl**.

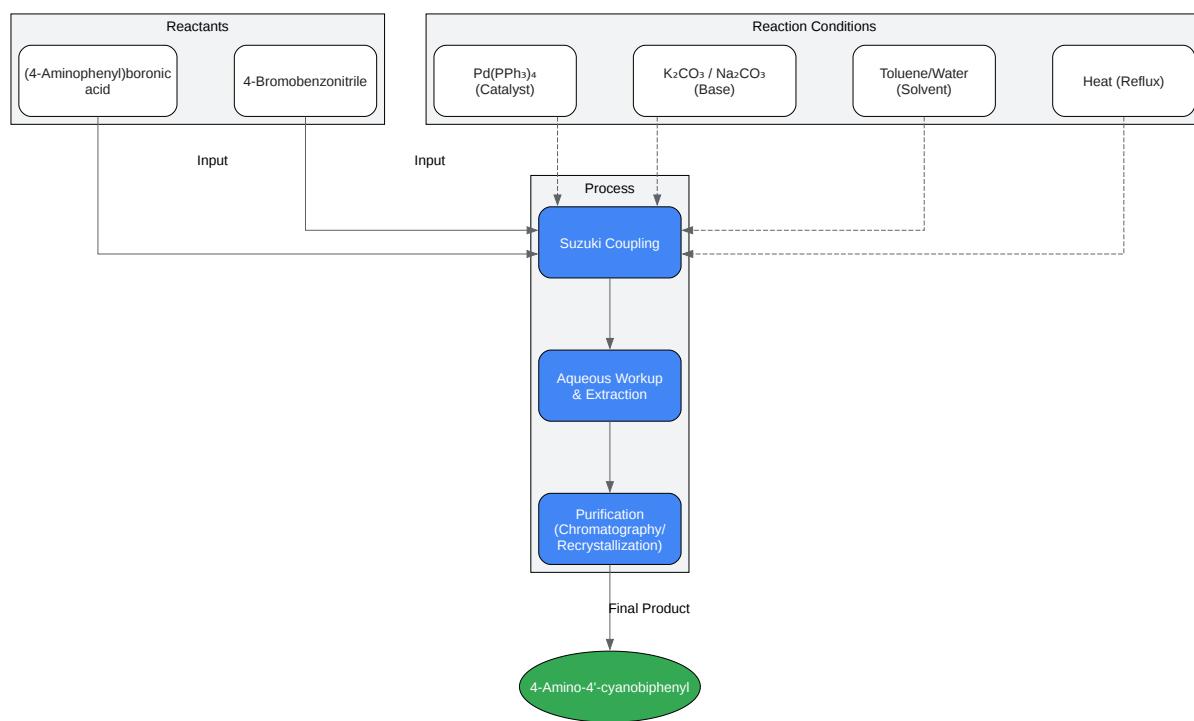
## Applications and Research Interest

### Liquid Crystal Materials

The primary application of **4-Amino-4'-cyanobiphenyl** is as a precursor or intermediate in the synthesis of liquid crystal (LC) materials.<sup>[3]</sup> The rigid biphenyl core combined with the strong dipole moment of the cyano group are structural features common to many nematic liquid crystals.<sup>[4]</sup> The amino group serves as a versatile chemical handle for further modification, allowing for the synthesis of a wide range of LC derivatives with tailored properties for applications in liquid crystal displays (LCDs) and smart windows.

## Functional Materials and Organic Synthesis

As a bifunctional molecule, it serves as a valuable building block in organic synthesis. The amino group can be diazotized to create azo dyes or used in amide coupling reactions, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, opening pathways to various pharmaceutical and materials science intermediates.


## Biological and Pharmaceutical Research

While derivatives of cyanobiphenyl have been explored for therapeutic applications, there is limited specific research on the biological activity of **4-Amino-4'-cyanobiphenyl** itself.<sup>[4]</sup> However, its structural motif is of interest in medicinal chemistry for designing novel compounds. It is critical to handle this compound with care, as related compounds like 4-aminobiphenyl are known carcinogens, and aromatic nitriles can be toxic.

## Diagrams and Workflows

### Synthesis Workflow via Suzuki-Miyaura Coupling

The following diagram illustrates the logical workflow for the synthesis of **4-Amino-4'-cyanobiphenyl** using the Suzuki-Miyaura cross-coupling reaction.

[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. chemrxiv.org [chemrxiv.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Amino-4'-cyanobiphenyl]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1266506#4-amino-4-cyanobiphenyl-molecular-weight-and-formula>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)